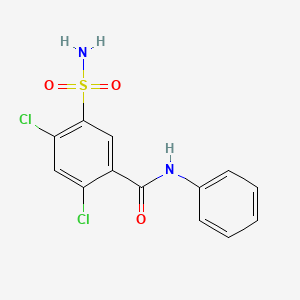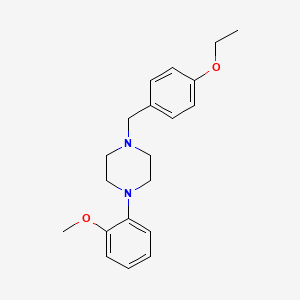
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-pentadienenitrile involves cyclization reactions and manganese(II) catalysis. For example, derivatives like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine were synthesized through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O to yield the desired compounds. Such processes highlight the complex reaction mechanisms and the use of metal catalysis in synthesizing these compounds (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray data. These compounds exhibit intramolecular and intermolecular hydrogen bonding and crystallize in specific space groups, which contribute to their stability and molecular geometry. Density functional theory (DFT) optimizations provide insights into the geometrical parameters and electronic transitions of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
The reactivity of these compounds involves electrocyclic ring closures leading to various intermediates and products. For example, the photochemistry of phenyl-substituted 1,2,4-thiadiazoles involves electrocyclic ring closure to form intermediate species that can undergo further transformations, including fragmentation or cycloaddition reactions, leading to a diverse range of products (Pavlik et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and stability, are significantly influenced by their molecular geometry, intermolecular interactions, and the presence of substituents. X-ray diffraction and DFT studies provide valuable information about the crystallographic parameters and electronic properties, contributing to a better understanding of their stability and reactivity.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electronic transitions are closely related to the molecular structure of these compounds. DFT studies and spectroscopic analyses reveal insights into the HOMO-LUMO energy gaps, charge transfer processes, and the impact of substituents on the chemical behavior of these molecules. Molecular docking and quantum chemical calculations further elucidate the potential biological activities and interaction mechanisms with biological targets (Jayasudha et al., 2020).
Propriétés
IUPAC Name |
(2E,4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c21-14-18(13-7-10-16-8-3-1-4-9-16)20-22-19(15-23-20)17-11-5-2-6-12-17/h1-13,15H/b10-7+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBGEWADSASKV-CVUDBVLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-[(dimethylamino)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5633341.png)

![3-[5-bromo-2-(methylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5633364.png)
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![5-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5633379.png)
![1-(3-{1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5633382.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)

![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
![1-(3-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5633445.png)

![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)